molecular formula C18H22N2O4 B10937679 (2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10937679
M. Wt: 330.4 g/mol
InChI Key: DHYQLEXHPQZRJU-BQYQJAHWSA-N
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Description

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro compounds, sulfonic acids, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.

Biology and Medicine

In biology and medicine, chalcones and their derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This compound might be investigated for similar biological activities and potential therapeutic applications.

Industry

In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The compound’s unique structure might make it suitable for specific applications in these fields.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, they might inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-HYDROXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-HYDROXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

Compared to similar compounds, (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE might exhibit unique properties due to the presence of the pyrazole ring and the specific substitution pattern on the phenyl rings

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H22N2O4/c1-6-20-12(2)14(11-19-20)15(21)8-7-13-9-16(22-3)18(24-5)17(10-13)23-4/h7-11H,6H2,1-5H3/b8-7+

InChI Key

DHYQLEXHPQZRJU-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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